D-Alanine-15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

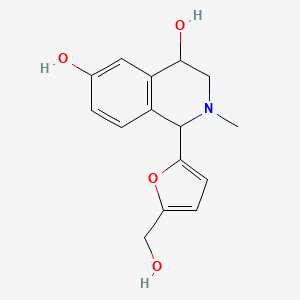

D-Alanine-15N is a non-proteinogenic amino acid that plays a vital role in the function of peptides and proteins. It is the 15N labeled DL-Alanine . DL-alanine, an amino acid, is the racemic compound of L- and D-alanine .

Synthesis Analysis

D-Alanine-15N is produced from pyruvate by transamination . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles .Molecular Structure Analysis

The molecular formula of D-Alanine-15N is C₃H₇¹⁵NO₂. Its molecular weight is 90.09. The linear formula is CH3CH (15NH2)CO2H .Chemical Reactions Analysis

D-Alanine-15N is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It is used to study the specificity and kinetics of alanine racemase .Physical And Chemical Properties Analysis

D-Alanine-15N is a solid substance . The optical activity is [α]25/D -14.5°, c = 2 in 1 M HCl .Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of D-Alanine-15N can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product. The key steps in this pathway include the synthesis of 15N-labeled ammonium chloride, the conversion of this compound into 15N-labeled cyanide, and the subsequent reaction of cyanide with appropriate reagents to yield D-Alanine-15N.", "Starting Materials": [ "15N-labeled ammonium chloride", "Sodium cyanide", "Hydrogen cyanide", "Sodium borohydride", "D-Alanine", "Hydrochloric acid", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Step 1: Synthesis of 15N-labeled ammonium chloride", "a. Dissolve 15N-labeled ammonium sulfate in deionized water", "b. Add sodium hydroxide to the solution to adjust the pH to 7-8", "c. Add 15N-labeled sodium chloride to the solution and stir for 1 hour", "d. Filter the solution to remove any precipitates and collect the filtrate", "e. Evaporate the filtrate to dryness to obtain 15N-labeled ammonium chloride", "Step 2: Conversion of 15N-labeled ammonium chloride to 15N-labeled cyanide", "a. Dissolve 15N-labeled ammonium chloride in deionized water", "b. Add sodium hydroxide to the solution to adjust the pH to 11-12", "c. Add sodium borohydride to the solution and stir for 1 hour", "d. Add hydrogen cyanide to the solution and stir for 1 hour", "e. Filter the solution to remove any precipitates and collect the filtrate", "f. Evaporate the filtrate to dryness to obtain 15N-labeled cyanide", "Step 3: Synthesis of D-Alanine-15N", "a. Dissolve D-Alanine in deionized water", "b. Adjust the pH of the solution to 9-10 using sodium hydroxide", "c. Add 15N-labeled cyanide to the solution and stir for 1 hour", "d. Acidify the solution with hydrochloric acid to pH 2-3", "e. Filter the solution to remove any precipitates and collect the filtrate", "f. Evaporate the filtrate to dryness to obtain D-Alanine-15N" ] } | |

Número CAS |

287476-24-8 |

Nombre del producto |

D-Alanine-15N |

Fórmula molecular |

C₃H₇¹⁵NO₂ |

Peso molecular |

90.09 |

Sinónimos |

(2R)-2-(Amino)propanoic Acid-15N; (R)-2-Aminopropanoic Acid-15N; (R)-Alanine-15N; 2: PN: RU2506269 PAGE: 13 Claimed Sequence; Ba 2776-15N; D(-)-α-Alanine-15N; D-(-)-Alanine-15N; D-α-Alanine-15N; NSC 158286-15N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.